molecular formula C15H23N2O2+ B11644012 (6E)-N-benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxohexan-1-aminium

(6E)-N-benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxohexan-1-aminium

Cat. No.: B11644012
M. Wt: 263.35 g/mol
InChI Key: SEIGRBOKOHIJON-UHFFFAOYSA-O
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Description

BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM is a chemical compound with the molecular formula C15H23N2O2 It is known for its unique structure, which includes a benzyl group, a hydroxyimino group, and a dimethylazanium moiety

Properties

Molecular Formula

C15H23N2O2+

Molecular Weight

263.35 g/mol

IUPAC Name

benzyl-[(6E)-6-hydroxyimino-5-oxohexyl]-dimethylazanium

InChI

InChI=1S/C15H22N2O2/c1-17(2,13-14-8-4-3-5-9-14)11-7-6-10-15(18)12-16-19/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3/p+1

InChI Key

SEIGRBOKOHIJON-UHFFFAOYSA-O

Isomeric SMILES

C[N+](C)(CCCCC(=O)/C=N/O)CC1=CC=CC=C1

Canonical SMILES

C[N+](C)(CCCCC(=O)C=NO)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM typically involves the reaction of benzylamine with an appropriate oxime derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions include various benzyl derivatives, oxo compounds, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-6-(hydroxyimino)-N-methyl-5-oxo-1-hexanaminium
  • (6Z)-N-Benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxo-1-hexanaminium

Uniqueness

BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM stands out due to its specific configuration and the presence of both hydroxyimino and dimethylazanium groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

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